molecular formula C19H32N2O3 B5967969 2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-6-methoxyphenol

2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-6-methoxyphenol

Cat. No. B5967969
M. Wt: 336.5 g/mol
InChI Key: DFAJVUGBINHRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-6-methoxyphenol is a chemical compound that has been extensively researched for its potential therapeutic properties. It is commonly referred to as HMBP and belongs to the class of phenolic compounds. HMBP has shown promising results in various scientific research studies, and

Mechanism of Action

The exact mechanism of action of HMBP is not fully understood, but it is believed to act on various cellular pathways. HMBP has been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense. HMBP has also been shown to inhibit the NF-κB pathway, which plays a role in inflammation and cancer development. Furthermore, HMBP has been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and the dopamine D2 receptor.
Biochemical and Physiological Effects:
HMBP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species. HMBP has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, HMBP has been shown to improve cognitive function and reduce the symptoms of depression and anxiety in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of HMBP is its low toxicity, which makes it a promising candidate for drug development. HMBP has also shown good bioavailability and pharmacokinetics in animal studies. However, one of the limitations of HMBP is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to investigate the long-term safety and efficacy of HMBP in humans.

Future Directions

There are several future directions for research on HMBP. One area of interest is the potential use of HMBP in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of HMBP in cancer therapy, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, more studies are needed to investigate the mechanism of action of HMBP and its potential use in other disease conditions.

Synthesis Methods

The synthesis of HMBP involves a multi-step process that includes the reaction of 2-methoxyphenol with 3-methylbutylamine, followed by the addition of 2-chloroethylpiperazine and sodium hydroxide. The final product is obtained after purification and recrystallization. The synthesis method has been optimized to produce high yields of pure HMBP.

Scientific Research Applications

HMBP has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anti-tumor effects. HMBP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, HMBP has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

2-[[3-(2-hydroxyethyl)-4-(3-methylbutyl)piperazin-1-yl]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3/c1-15(2)7-9-21-11-10-20(14-17(21)8-12-22)13-16-5-4-6-18(24-3)19(16)23/h4-6,15,17,22-23H,7-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAJVUGBINHRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1CCO)CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.